

# Unveiling the Molecular Architecture of Chrysospermin C: A Spectroscopic Guide

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Compound of Interest		
Compound Name:	Chrysospermin C	
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Shanghai, China – December 7, 2025 – **Chrysospermin C**, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. A comprehensive understanding of its molecular structure is paramount for researchers in drug discovery and natural product chemistry. This technical guide provides a detailed overview of the spectroscopic data for **Chrysospermin C**, also known as Chrysosplenol C, equipping researchers with the essential information for its identification and characterization.

**Chrysospermin C** is a trimethoxyflavone with the chemical formula C<sub>18</sub>H<sub>16</sub>O<sub>8</sub>. Its formal name is 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one. The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

#### **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Chrysospermin C**.

## Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Chrysospermin C



Position	<sup>13</sup> C NMR (δc, ppm)	<sup>1</sup> H NMR (δH, ppm, Multiplicity, J in Hz)
2	157.2	-
3	138.8	-
4	178.9	-
5	152.8	-
6	132.1	-
7	158.8	-
8	90.7	6.48 (s)
9	152.1	-
10	106.1	-
1'	122.9	-
2'	110.8	7.78 (d, 2.1)
3'	148.1	-
4'	150.2	-
5'	115.8	6.98 (d, 8.4)
6'	124.7	7.69 (dd, 8.4, 2.1)
3-OCH₃	60.2	3.88 (s)
7-OCH₃	56.4	3.98 (s)
3'-OCH₃	56.1	3.96 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

### **Table 2: Mass Spectrometry Data for Chrysospermin C**



Technique	Ionization Mode	Observed m/z	Interpretation
HR-ESI-MS	Positive	361.0923	[M+H] <sup>+</sup>
ESI-MS/MS	Positive	Varies	Fragmentation pattern provides structural information

Table 3: Infrared (IR) Spectroscopy Data for

**Chrysospermin C** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H Stretching (phenolic)
~1655	Strong	C=O Stretching (y-pyrone)
~1610, 1580, 1510	Medium-Strong	C=C Stretching (aromatic rings)
~1200-1000	Strong	C-O Stretching

## **Experimental Protocols**

The acquisition of the spectroscopic data presented above follows standard methodologies in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1$ H and  $^{13}$ C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 400-600 MHz for  $^1$ H and 100-150 MHz for  $^{13}$ C. Samples are dissolved in a deuterated solvent, such as methanol-d<sub>4</sub> (CD<sub>3</sub>OD) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent residual peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile



and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

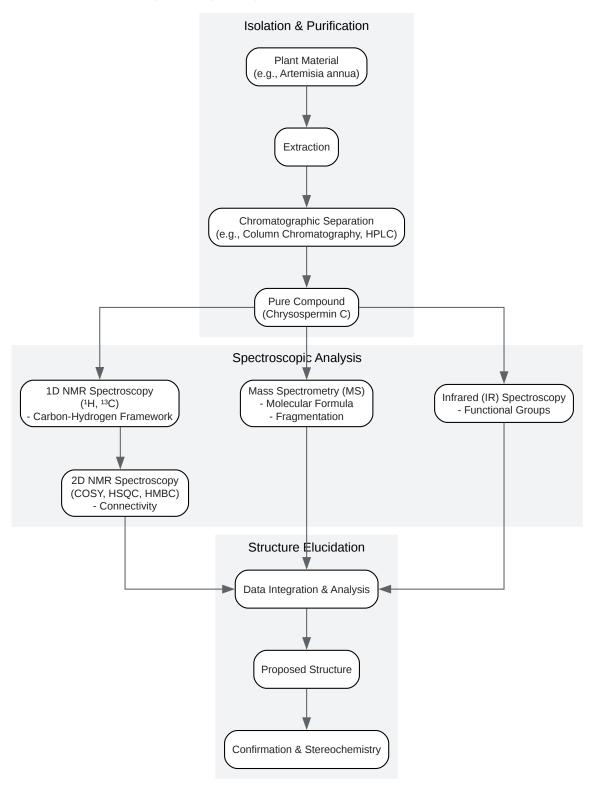
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

## Workflow for Spectroscopic Analysis of Natural Products

The logical flow for the spectroscopic analysis and structure elucidation of a natural product like **Chrysospermin C** is outlined in the diagram below.



#### Spectroscopic Analysis Workflow for Natural Products



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Caption: A flowchart illustrating the general workflow for the isolation and structural elucidation of a natural product using various spectroscopic techniques.

This comprehensive spectroscopic data and the outlined experimental approaches provide a foundational resource for researchers working with **Chrysospermin C**, facilitating its unambiguous identification and paving the way for further investigation into its biological activities and potential for drug development.

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